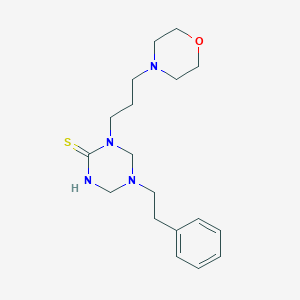![molecular formula C25H28ClN5OS B282700 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B282700.png)
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, also known as BZP-ET, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been shown to act as a partial agonist at serotonin receptors, leading to the release of serotonin and other neurotransmitters. This, in turn, leads to the activation of various signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of various signaling pathways, and the modulation of various physiological processes such as pain and inflammation. 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone, including the development of new drugs for the treatment of pain and inflammation, the development of new insecticides, and the development of new materials for optoelectronics. Further studies are also needed to fully understand the mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a novel compound that has potential applications in various fields such as medicine, agriculture, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone and its applications in various fields.
Synthesemethoden
The synthesis of 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves a multi-step process that includes the reaction of 4-benzylpiperazine with 3-chloro-4-methylphenylprop-2-en-1-yl-1,2,4-triazole-5-thiol, followed by the addition of ethanone. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In agriculture, 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides. In materials science, 1-(4-benzylpiperazin-1-yl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has been found to have luminescent properties, making it a potential candidate for the development of new materials for optoelectronics.
Eigenschaften
Molekularformel |
C25H28ClN5OS |
|---|---|
Molekulargewicht |
482 g/mol |
IUPAC-Name |
1-(4-benzylpiperazin-1-yl)-2-[[5-(3-chloro-4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H28ClN5OS/c1-3-11-31-24(21-10-9-19(2)22(26)16-21)27-28-25(31)33-18-23(32)30-14-12-29(13-15-30)17-20-7-5-4-6-8-20/h3-10,16H,1,11-15,17-18H2,2H3 |
InChI-Schlüssel |
MFLAQIMGTMOHLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)




